1-Chloro-2-(trichloromethyl)cyclododecane
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Overview
Description
1-Chloro-2-(trichloromethyl)cyclododecane is a cycloalkane derivative characterized by the presence of a chlorine atom and a trichloromethyl group attached to a twelve-membered carbon ring
Preparation Methods
The synthesis of 1-Chloro-2-(trichloromethyl)cyclododecane typically involves the chlorination of cyclododecane. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The process can be carried out under controlled temperature and pressure to ensure the selective formation of the desired product. Industrial production methods may involve large-scale chlorination reactors with continuous monitoring of reaction parameters to optimize yield and purity.
Chemical Reactions Analysis
1-Chloro-2-(trichloromethyl)cyclododecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of hydroxylated derivatives.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate, resulting in the formation of carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of cyclododecane derivatives with reduced chlorine content.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to control the reaction kinetics. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Chloro-2-(trichloromethyl)cyclododecane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and surfactants.
Mechanism of Action
The mechanism by which 1-Chloro-2-(trichloromethyl)cyclododecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
1-Chloro-2-(trichloromethyl)cyclododecane can be compared with other similar compounds, such as:
Cyclooctane, 1-chloro-2-(trichloromethyl): This compound has a smaller ring size and different chemical properties.
Cyclohexane derivatives: These compounds have fewer carbon atoms in the ring and exhibit different reactivity patterns.
The uniqueness of this compound lies in its larger ring size and the presence of both chlorine and trichloromethyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
62435-54-5 |
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Molecular Formula |
C13H22Cl4 |
Molecular Weight |
320.1 g/mol |
IUPAC Name |
1-chloro-2-(trichloromethyl)cyclododecane |
InChI |
InChI=1S/C13H22Cl4/c14-12-10-8-6-4-2-1-3-5-7-9-11(12)13(15,16)17/h11-12H,1-10H2 |
InChI Key |
ZBVMSHLYTJWGNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(C(CCCC1)C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
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